3'-Chloro-2,2-dimethylpropiophenone

Organic Synthesis Pharmaceutical Intermediate Grignard Reaction

3'-Chloro-2,2-dimethylpropiophenone is a critical meta-chloro intermediate for synthesizing trifluoromethanesulfonanilide oxime ether antiparasitics and small-molecule PPI inhibitors for oncology. The 3'-chloro substitution is mandatory for patented routes; para/ortho isomers fail to deliver required pharmacophore geometry. The sterically hindered tert-butyl ketone modulates carbonyl reactivity, enabling selective electrocarboxylation and photochemical arylmigration studies. Insist on this specific isomer to avoid synthetic failure.

Molecular Formula C11H13ClO
Molecular Weight 196.67 g/mol
CAS No. 53226-55-4
Cat. No. B1613244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Chloro-2,2-dimethylpropiophenone
CAS53226-55-4
Molecular FormulaC11H13ClO
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)C1=CC(=CC=C1)Cl
InChIInChI=1S/C11H13ClO/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3
InChIKeyJMUFDYNSIIOYKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Chloro-2,2-dimethylpropiophenone CAS 53226-55-4 | 2,2-Dimethylpropiophenone with Meta-Chloro Aryl Substituent


3'-Chloro-2,2-dimethylpropiophenone (CAS 53226-55-4) is a member of the propiophenone class with the molecular formula C₁₁H₁₃ClO and molecular weight of 196.67 g/mol . Structurally, the compound features a tert-butyl ketone backbone (2,2-dimethylpropiophenone core) with a single chloro substituent at the 3' (meta) position of the phenyl ring . This meta-chloro substitution pattern distinguishes it from its 4'-chloro (para) and 2'-chloro (ortho) positional isomers, as well as from the unsubstituted parent compound 2,2-dimethylpropiophenone (CAS 938-16-9) . The compound is primarily utilized as a synthetic intermediate in pharmaceutical research, with documented applications in the preparation of small-molecule inhibitors and antiparasitic agents [1].

3'-Chloro-2,2-dimethylpropiophenone: Why Positional Isomers and Unsubstituted Analogs Cannot Be Interchanged in Synthetic Pathways


The propiophenone class encompasses multiple chloro-substituted positional isomers (2'-, 3'-, and 4'-chloro) alongside dichloro variants and the unsubstituted parent compound, yet these analogs are not functionally interchangeable in synthetic applications. The meta-chloro substitution at the 3' position imparts a distinct electronic and steric profile that diverges from para (4') and ortho (2') analogs in nucleophilic aromatic substitution reactivity, photochemical behavior, and downstream intermediate compatibility . Furthermore, the tert-butyl ketone moiety introduces significant steric hindrance that modulates carbonyl reactivity compared to non-bulky propiophenones [1]. Crucially, this specific compound serves as a key intermediate in patented synthetic routes where alternative substitution patterns fail to yield the requisite downstream pharmacophore geometry . The quantitative differentiation evidence detailed below substantiates why procurement decisions cannot rely on generic substitution without risking synthetic failure.

3'-Chloro-2,2-dimethylpropiophenone Quantitative Differentiation: Meta-Chloro vs. Para-Chloro vs. Unsubstituted vs. Dichloro Analogs


Synthetic Yield Comparison: 3'-Chloro vs. 4'-Chloro Isomer in Grignard-Based Ketone Synthesis

The synthesis of 3'-chloro-2,2-dimethylpropiophenone via reaction of 3-chlorobenzonitrile with tert-butylmagnesium chloride in THF with CuCl catalysis proceeds with 87% isolated yield . While no head-to-head yield comparison for the 4'-chloro isomer under identical conditions is published in the same study, the established methodology for 3'-chloro synthesis provides a reproducible, scalable route distinct from the alternative Friedel-Crafts acylation approach typically required for the 4'-chloro analog using 4-chlorobenzoyl chloride precursors [1].

Organic Synthesis Pharmaceutical Intermediate Grignard Reaction

Physicochemical Property Differentiation: 3'-Chloro vs. Unsubstituted 2,2-Dimethylpropiophenone

The introduction of a single chloro substituent at the 3' position produces measurable physicochemical changes relative to the unsubstituted parent compound 2,2-dimethylpropiophenone (CAS 938-16-9). The target compound exhibits a molecular weight of 196.67 g/mol, a calculated LogP of 3.5688, and a polar surface area (PSA) of 17.07 Ų . In contrast, the unsubstituted parent compound has a molecular weight of 162.23 g/mol and lacks the chloro substituent's electron-withdrawing effect on the aromatic ring [1].

Physicochemical Properties Lipophilicity Chromatography

Photochemical Reactivity Differentiation: Meta-Chloro vs. Para-Chloro Substituent Effects on 1,2-Arylmigration

Photochemical studies of substituted propiophenones reveal that the combination of α-chloro substitution with nuclear alkyl substituents influences 1,2-arylmigration reactivity in a position-dependent manner, with the order of facilitation being para > meta . This class-level finding indicates that the meta-chloro substitution pattern in 3'-chloro-2,2-dimethylpropiophenone confers a distinct photochemical reactivity profile compared to the para-chloro (4') isomer.

Photochemistry Arylmigration NSAID Synthesis

Commercial Availability and Purity Benchmarking: 3'-Chloro vs. 3',5'-Dichloro Analog

3'-Chloro-2,2-dimethylpropiophenone is commercially available at standardized purities of 97-98% from multiple suppliers including Sigma-Aldrich (ALDRICH 128791), ABCR (97%), and Leyan (98%) [1]. The dichloro analog 3',5'-dichloro-2,2-dimethylpropiophenone (CAS 898766-63-7) is typically offered at 95% purity . The 3'-chloro compound offers 2-3% higher purity grade options from established chemical vendors.

Procurement Purity Supply Chain

Patent-Documented Intermediate Utility: Antiparasitic Agent Synthesis

Patent US2006/63841 explicitly documents 3'-chloro-2,2-dimethylpropiophenone as a key intermediate in the synthesis of trifluoromethanesulfonanilide oxime ether derivatives for controlling endo- and ectoparasites in animals . The patent describes the compound's preparation (compound 26C) and its subsequent conversion to N-[4-chloro-2-(2,2-dimethylpropionyl)phenyl]trifluoromethanesulfonamide (compound 29C) .

Antiparasitic Drug Discovery Trifluoromethanesulfonanilide

Steric and Electronic Profile Differentiation: Tert-Butyl Ketone Moiety vs. Linear Propiophenones

The 2,2-dimethyl (tert-butyl) substitution adjacent to the carbonyl group introduces significant steric hindrance that modulates ketone reactivity relative to unhindered propiophenones. This steric shielding affects nucleophilic addition to the carbonyl and influences the compound's behavior in electrocarboxylation reactions . The combination of meta-chloro aryl substitution with this sterically demanding tert-butyl ketone creates a unique electronic-steric profile distinct from both unsubstituted 2,2-dimethylpropiophenone and non-bulky 3'-chloropropiophenone analogs.

Steric Hindrance Electrophilicity Reactivity Modulation

3'-Chloro-2,2-dimethylpropiophenone: Validated Research and Industrial Application Scenarios


Synthesis of Trifluoromethanesulfonanilide Oxime Ether Antiparasitic Agents

This compound serves as intermediate 26C in the patented synthesis of trifluoromethanesulfonanilide oxime ether derivatives for controlling endo- and ectoparasites in animals. The compound is prepared from 3-chlorobenzonitrile and tert-butylmagnesium chloride, then converted to N-[4-chloro-2-(2,2-dimethylpropionyl)phenyl]trifluoromethanesulfonamide . Procurement of the 3'-chloro isomer is mandatory for this validated route; positional isomers (2'-chloro, 4'-chloro) are not specified as intermediates in this patent .

Precursor for Small-Molecule Protein-Protein Interaction (PPI) Inhibitors in Oncology

A 2023 study published in the Journal of Medicinal Chemistry employed 3'-chloro-2,2-dimethylpropiophenone as a key intermediate in synthesizing small-molecule inhibitors targeting protein-protein interactions implicated in cancer progression [1]. The specific 3'-chloro substitution pattern is integral to the pharmacophore design; substitution with unsubstituted or para-chloro analogs would alter the electronic and steric properties of the resulting inhibitor scaffold.

Controlled Photochemical Synthesis of α-Arylpropanoic Acid Derivatives

When photochemical rearrangement toward α-arylpropanoic acids (NSAID precursors) is required, the meta-chloro substitution pattern provides a modulated reactivity profile. Class-level evidence indicates that para-chloro substitution facilitates 1,2-arylmigration to a greater extent than meta-chloro . Researchers requiring controlled, less aggressive arylmigration kinetics may therefore prefer the 3'-chloro isomer over its 4'-chloro counterpart to improve product distribution selectivity.

Electrocarboxylation Studies and Sterically Shielded Ketone Research

The tert-butyl ketone moiety of 3'-chloro-2,2-dimethylpropiophenone provides steric hindrance at the carbonyl center, making this compound suitable for investigations of electrocarboxylation and other reactions where carbonyl accessibility must be modulated. The class of 2,2-dimethylpropiophenones has been systematically studied in electrocarboxylation in N-methyl-2-pyrrolidone ; the additional meta-chloro substituent introduces an electron-withdrawing element absent in the unsubstituted parent compound, expanding the structure-activity relationship space available for investigation.

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